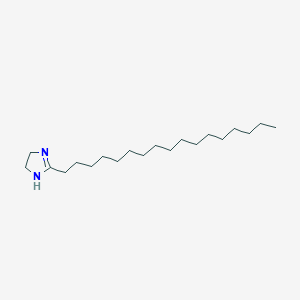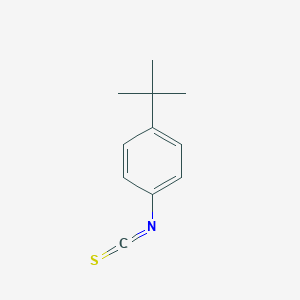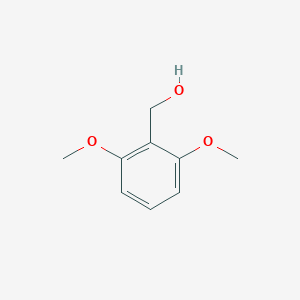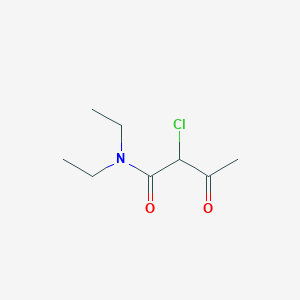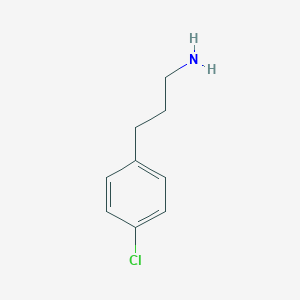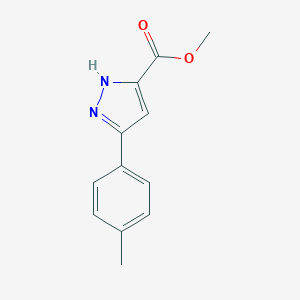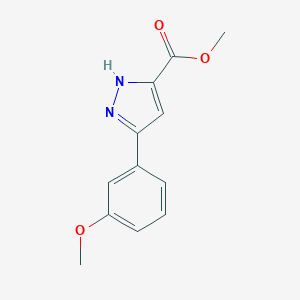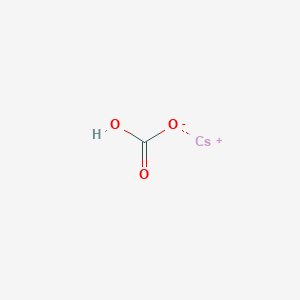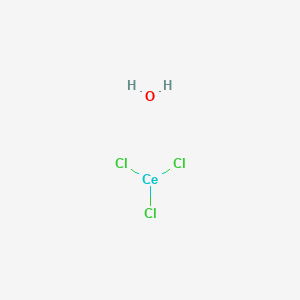
Cerium(III) chloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(III) chloride hydrate is an inorganic compound composed of a cerium atom and three chlorine atoms, with one molecule of water of hydration. It is a white, water-soluble, crystalline solid with a molecular weight of 243.9 g/mol. It is used in various scientific and industrial applications, such as in the synthesis of organic compounds, in the preparation of catalysts, and as a reagent in analytical chemistry.
Wissenschaftliche Forschungsanwendungen
Corrosion Resistance : Cerium(III) chloride is employed to enhance the corrosion resistance of metals like magnesium alloys and zinc in chloride solutions. It forms a protective film on the metal surface, which can suppress corrosion deterioration and exhibit self-healing properties (Heakal, Shehata, & Tantawy, 2012) (Aramaki, 2002).
Chemical Synthesis : In organic chemistry, Cerium(III) chloride is used to catalyze various reactions. It mediates the rapid conversion of hydrazides and aldehydes into N-acylhydrazones and facilitates the Grignard reaction with esters and lactones, leading to the formation of functionalized allylsilanes (Filho, 2014) (Lee, Porter, & Roden, 1988).
Catalysis : Cerium(III) chloride shows catalytic activities and is involved in Fenton-like reactions. It can redox cycle with hydrogen peroxide to generate oxygen radicals, indicating its potential use in environmental applications and materials science (Heckert, Seal, & Self, 2008).
Material Science : Cerium(III) chloride is used in the hydrothermal synthesis of cerium aluminophosphate molecular sieves and nanostructured cerium oxide. These materials are characterized by their increased surface area and total acidity, which are advantageous for various applications, including catalysis and corrosion resistance (Araújo, Diniz, Silva, & Melo, 1997) (Djuricic & Pickering, 1999).
Wirkmechanismus
Target of Action
Cerium(III) chloride hydrate, also known as cerous chloride or cerium trichloride, is a compound of cerium and chlorine . It is known to act as a Lewis acid and has been found to bind to the Ca2+/Mg2±ATPase of the sarcoplasmic reticulum of skeletal muscle . This suggests that it may have a role in modulating calcium transport and signaling .
Mode of Action
As a Lewis acid, this compound can accept a pair of electrons, allowing it to interact with other molecules and ions . This property is utilized in various chemical reactions, such as Friedel-Crafts alkylation and acylation reactions . In these reactions, this compound acts as a catalyst, facilitating the transfer of alkyl or acyl groups .
Biochemical Pathways
Its ability to bind to the ca2+/mg2±atpase suggests that it may influence calcium signaling pathways . Calcium signaling plays a crucial role in numerous cellular processes, including muscle contraction, neurotransmission, and cell growth .
Pharmacokinetics
It is known to be highly soluble in water, which could potentially enhance its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific interactions with its targets. For example, its interaction with the Ca2+/Mg2±ATPase could potentially alter calcium signaling, which could in turn affect a variety of cellular processes .
Action Environment
This compound is a hygroscopic compound, meaning it rapidly absorbs water on exposure to moist air to form a hydrate . This property could potentially influence its action, efficacy, and stability. For example, its hygroscopic nature could affect its solubility and therefore its bioavailability . Additionally, it may react with strong oxidizing agents and strong acids, which could potentially influence its action .
Safety and Hazards
Cerium(III) chloride hydrate causes severe skin burns and eye damage . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .
Zukünftige Richtungen
Cerium(III) chloride hydrate has been used to develop electrochemical sensors and biosensors as it could increase response time, sensitivity, and stability of the sensor . It has also been used in the synthesis of cerium oxide nanoparticles . Future research may focus on these applications and explore new ones.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Cerium(III) chloride hydrate can be achieved through a simple precipitation reaction using cerium(III) nitrate hexahydrate and hydrochloric acid as starting materials.", "Starting Materials": [ "Cerium(III) nitrate hexahydrate", "Hydrochloric acid", "Deionized water" ], "Reaction": [ "Dissolve 10 g of cerium(III) nitrate hexahydrate in 50 mL of deionized water in a 100 mL beaker.", "Slowly add 10 mL of hydrochloric acid to the solution while stirring continuously.", "Continue stirring for 30 minutes to ensure complete mixing of the reactants.", "Allow the mixture to stand for 2 hours to allow the precipitate to settle.", "Filter the precipitate using a Buchner funnel and wash it with deionized water to remove any impurities.", "Dry the precipitate in an oven at 100°C for 2 hours to obtain Cerium(III) chloride hydrate." ] } | |
CAS-Nummer |
19423-76-8 |
Molekularformel |
CeCl3H2O |
Molekulargewicht |
264.49 g/mol |
IUPAC-Name |
cerium(3+);trichloride;hydrate |
InChI |
InChI=1S/Ce.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 |
InChI-Schlüssel |
SMKFCFKIYPLYNY-UHFFFAOYSA-K |
SMILES |
O.Cl[Ce](Cl)Cl |
Kanonische SMILES |
O.[Cl-].[Cl-].[Cl-].[Ce+3] |
Andere CAS-Nummern |
19423-76-8 |
Herkunft des Produkts |
United States |
Q & A
Q1: What role did cerium(III) chloride hydrate play in the total synthesis of the Palmarumycin and Guignardin E compounds?
A1: this compound was utilized as a catalyst in a crucial step of the synthesis. It facilitated a regioselective ring-opening and subsequent elimination reaction of a cyclic α,β-epoxy ketone intermediate. This transformation was essential for successfully constructing the desired final compounds [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



